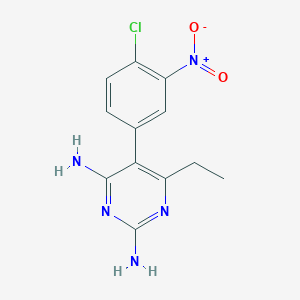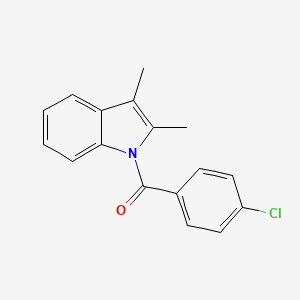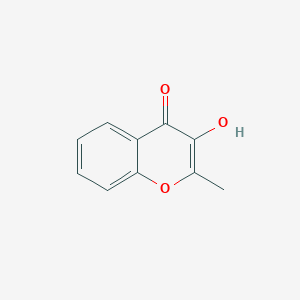
3-hydroxy-2-methyl-4H-chromen-4-one
概要
説明
3-Hydroxy-2-methyl-4H-chromen-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
This compound can be synthesized by Algar-Flym-Oyamada reactions . In this method, o-hydroxy acetophenone and substituted aromatic aldehyde are reacted in ethanol followed by the addition of sodium hydroxide (40%) which leads to the formation of substituted chalcone . The synthesized compounds are further reacted with ethanol, sodium hydroxide, and hydrogen peroxide for 2-3 hours at room temperature which gives the titled compound 3-hydroxy-2-methyl-4H-chromen-4-one .Chemical Reactions Analysis
A simple synchronous fluorescent chemosensor 3-hydroxy-2-methyl-4H-chromen-4-one has been synthesized for the selective analysis of Al3+ . On the addition of Al3+, 3-hydroxy-2-methyl-4H-chromen-4-one displayed a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity .科学的研究の応用
Fluorescent Probe for Aluminum Detection
3-Hydroxy-2-methyl-4H-chromen-4-one (3-HC) has been synthesized as a simple synchronous fluorescent chemosensor for the selective analysis of Al³⁺ . When Al³⁺ is added, 3-HC displays a redshift with a change in the wavelength of emission maximum from 436 to 465 nm, along with an enhancement in fluorescence intensity . This forms the basis for its sensitive detection .
Building Block in Medicinal Compounds
The chroman-4-one framework, to which 3-HC belongs, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
Biological and Pharmaceutical Activities
Synthetic compounds that include the chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities . These include anticancer, antibacterial, antimalarial, antioxidant, antifungal, and monoamine oxidase inhibitor properties .
Fluorescent Probes
3-HC derivatives have attracted much attention as fluorescent probes as they exhibit the phenomenon of excited-state intramolecular proton transfer (ESIPT) .
Trace Determination of Metal Ions
Fluorescence analysis, which 3-HC can be used for, offers inherent advantages such as high sensitivity, selectivity, simple operation, and cost-effectiveness, making it an important analytical tool in trace determination of metal ions .
Antibacterial Effects
Preliminary bioassay results indicate that compounds derived from 4-hydroxycoumarin, which includes 3-HC, have a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus .
将来の方向性
作用機序
Target of Action
The primary target of 3-hydroxy-2-methyl-4H-chromen-4-one (3-HC) is Aluminium ions (Al³⁺) . This compound has been synthesized for the selective analysis of Al³⁺, acting as a fluorescent probe .
Mode of Action
Upon the addition of Al³⁺, 3-HC displays a redshift with a change in the wavelength of emission maximum from 436 to 465 nm, along with an enhancement in fluorescence intensity . This forms the basis for its sensitive detection. The compound exhibits the phenomenon of excited-state intramolecular proton transfer (ESIPT) .
Biochemical Pathways
The introduction of the 3-hydroxy group in 3-HC allows the formation of intermolecular O—H O C hydrogen bonds, used to build centrosymmetric R2 2(10) ring motifs in the crystal . The compound is part of the flavones subgroup, secondary metabolites of plants .
Result of Action
The interaction of 3-HC with Al³⁺ results in a change in the compound’s fluorescence properties, which can be used for the detection of Al³⁺ . This is particularly relevant given the known toxic effects of Al³⁺ accumulation in the body, including renal failure, dementia, encephalopathy, Parkinson’s disease, etc .
Action Environment
The action of 3-HC is influenced by the presence of Al³⁺ in the environment . The compound has been applied for the determination of Al³⁺ in real water samples (tap water, bottled water, and tube well water), showing good recovery values .
特性
IUPAC Name |
3-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOXEUODKJBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438850 | |
| Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-methyl-4H-chromen-4-one | |
CAS RN |
22105-10-8 | |
| Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

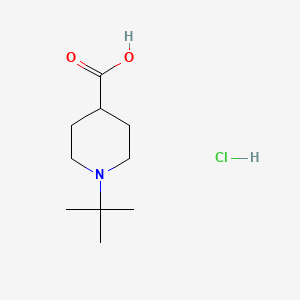
![Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride](/img/structure/B3049731.png)
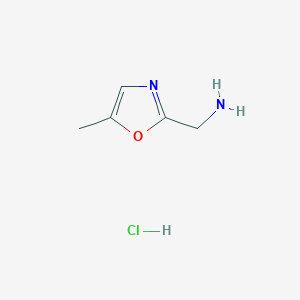

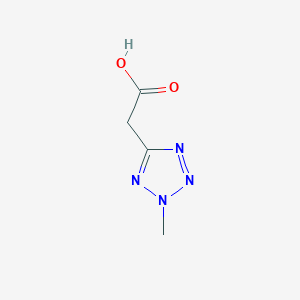
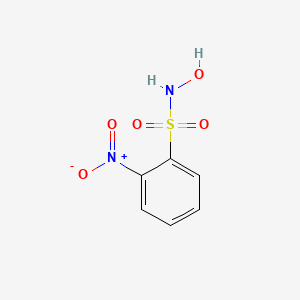
![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride](/img/structure/B3049738.png)
![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)

